(1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol
Overview
Description
(1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol is a radiolabeled derivative of hydroquinone, where the carbon atoms in the benzene ring are replaced with the radioactive isotope carbon-14. This compound is used primarily in scientific research to trace and study biochemical pathways and reactions due to its radioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol typically involves the incorporation of carbon-14 into the benzene ring. One common method is the catalytic hydrogenation of benzene-14C6 to produce cyclohexane-14C6, followed by dehydrogenation to form (1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene. The final step involves hydroxylation to introduce the hydroxyl groups at the 1 and 4 positions.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of radiolabeled compounds. it can be produced in specialized facilities equipped to handle radioactive materials. The process involves the same synthetic routes but on a larger scale, with stringent safety and regulatory measures in place to handle the radioactive carbon-14.
Chemical Reactions Analysis
Types of Reactions
(1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
(1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol is used extensively in scientific research, including:
Chemistry: Studying reaction mechanisms and pathways.
Biology: Tracing metabolic pathways and enzyme activities.
Medicine: Investigating drug metabolism and pharmacokinetics.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol involves its incorporation into biochemical pathways where it acts as a tracer. The radioactive carbon-14 allows researchers to track the movement and transformation of the compound within biological systems. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Hydroquinone: The non-radiolabeled version of the compound.
Benzoquinone: An oxidized derivative of hydroquinone.
Phenol: A simpler aromatic compound with a single hydroxyl group.
Uniqueness
(1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol is unique due to its radiolabeled nature, which allows for precise tracking and study of its behavior in various systems. This makes it an invaluable tool in research applications where understanding the detailed mechanisms and pathways is crucial.
Properties
IUPAC Name |
(1,2,3,4,5,6-14C6)cyclohexa-1,3,5-triene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H/i1+2,2+2,3+2,4+2,5+2,6+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGBRXMKCJKVMJ-YROCTSJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH]1=[14CH][14C](=[14CH][14CH]=[14C]1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302917 | |
Record name | 1,4-Benzenediol-1,2,3,4,5,6-14C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.066 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106817-54-3 | |
Record name | 1,4-Benzenediol-1,2,3,4,5,6-14C6 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106817-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenediol-1,2,3,4,5,6-14C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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